Cas no 2229336-98-3 (tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate)

tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate
- EN300-1898805
- 2229336-98-3
-
- インチ: 1S/C15H27NO3/c1-12-11-16(14(18)19-15(2,3)4)9-8-13(12)7-5-6-10-17/h10,12-13H,5-9,11H2,1-4H3
- InChIKey: JDTDESVXEOOXKS-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CCCC=O)C(C)C1)=O
計算された属性
- せいみつぶんしりょう: 269.19909372g/mol
- どういたいしつりょう: 269.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.6Ų
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898805-0.05g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 0.05g |
$1560.0 | 2023-09-18 | ||
Enamine | EN300-1898805-10.0g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-1898805-0.1g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 0.1g |
$1635.0 | 2023-09-18 | ||
Enamine | EN300-1898805-0.5g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 0.5g |
$1783.0 | 2023-09-18 | ||
Enamine | EN300-1898805-2.5g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 2.5g |
$3641.0 | 2023-09-18 | ||
Enamine | EN300-1898805-1.0g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1898805-0.25g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 0.25g |
$1708.0 | 2023-09-18 | ||
Enamine | EN300-1898805-5.0g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1898805-5g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 5g |
$5387.0 | 2023-09-18 | ||
Enamine | EN300-1898805-1g |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate |
2229336-98-3 | 1g |
$1857.0 | 2023-09-18 |
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylateに関する追加情報
tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate, identified by the CAS number 2229336-98-3, is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and materials science.
The molecular structure of tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate comprises a piperidine ring, a six-membered cyclic amine, with substituents that include a tert-butyl group, a methyl group, and a 4-oxobutyl chain. These substituents contribute to the compound's versatility, enabling it to participate in various chemical reactions and interactions. The tert-butyl group, in particular, is known for its steric bulk, which can influence the reactivity and selectivity of the molecule in synthetic processes.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, where they are often employed as scaffolds for bioactive molecules. The presence of the 4-oxobutyl chain introduces additional functional groups, such as ketones, which can further enhance the molecule's reactivity and potential for bioactivity. This makes tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate a valuable intermediate in the synthesis of more complex structures.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and ring-opening reactions. The choice of synthetic pathway depends on the desired regioselectivity and stereochemistry of the final product. Researchers have explored the use of transition metal catalysts to optimize these reactions, leading to more efficient and scalable synthetic routes.
The chemical properties of tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate are also worth noting. Its solubility in organic solvents makes it suitable for various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for characterizing the compound and ensuring its purity before use in downstream applications.
In addition to its role as an intermediate in organic synthesis, this compound has shown promise in biological assays. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in therapeutic development. However, further research is required to fully understand its pharmacokinetic properties and safety profile.
The increasing interest in piperidine derivatives has led to numerous investigations into their structural modifications and functionalization strategies. By introducing diverse substituents onto the piperidine ring, chemists can tailor the molecule's properties to suit specific applications. In this context, tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate represents a versatile platform for exploring new chemical space.
In conclusion, tert-butyl 3-methyl-4-(4-oxobutyl)piperidine-1-carboxylate, with its unique structure and functional groups, continues to be an important molecule in organic chemistry research. Its applications span from synthetic intermediates to potential bioactive agents, making it a valuable addition to the arsenal of compounds available to chemists today.
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